3-(phenoxymethyl)azetidine-1-carboxamide
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Overview
Description
3-(phenoxymethyl)azetidine-1-carboxamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenoxymethyl)azetidine-1-carboxamide typically involves the reaction of azetidine derivatives with phenoxymethyl groups under specific conditions. One common method involves the use of azetidine-1-carboxamide as a starting material, which is then reacted with phenoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(phenoxymethyl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents like ether or THF under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted azetidine derivatives depending on the nucleophile employed.
Scientific Research Applications
3-(phenoxymethyl)azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer activities.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for designing new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of 3-(phenoxymethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Azetidine-1-carboxamide: A simpler analog without the phenoxymethyl group, used in similar applications but with different reactivity and properties.
Phenoxymethyl derivatives: Compounds with phenoxymethyl groups attached to different heterocycles or carbon frameworks, exhibiting varying biological and chemical properties.
Uniqueness
3-(phenoxymethyl)azetidine-1-carboxamide is unique due to the combination of the azetidine ring and the phenoxymethyl group, which imparts specific reactivity and potential biological activity. This combination allows for unique interactions with molecular targets and the ability to undergo diverse chemical transformations, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
2408959-69-1 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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